Cholesterol sulfate
Overview
Description
Cholesterol sulfate, also known as cholest-5-en-3β-ol sulfate, is an endogenous steroid and the C3β sulfate ester of cholesterol . It is a component of human seminal plasma and spermatozoa . It is widely distributed in the human body, including the skin, adrenal gland, liver, lung, brain, and endometrium .
Synthesis Analysis
Cholesterol sulfate is synthesized by the sulfoconjugation of cholesterol in the presence of the enzyme cholesterol sulfotransferase . The enzyme involved in this process is steroid sulfotransferase (SULT) 2B1b .Molecular Structure Analysis
The molecular formula of cholesterol sulfate is C27H46O4S, and its molar mass is 466.72 g·mol−1 . The structure of cholesterol sulfate includes a 3-hydroxylated cholestane core .Chemical Reactions Analysis
Cholesterol sulfate is formed from cholesterol by steroid sulfotransferases (SSTs) such as SULT2B1b and is converted back into cholesterol by steroid sulfatase (STS) .Physical And Chemical Properties Analysis
Cholesterol sulfate is a component of cell membranes where it has a stabilizing role, protecting erythrocytes from osmotic lysis and regulating sperm capacitation . It is present in platelet membranes where it supports platelet adhesion .Scientific Research Applications
Role in Epidermal Function
Cholesterol sulfate plays a crucial role in the formation of cornified envelopes and the expression of keratinocyte differentiation markers in the epidermis. This helps regulate epidermal desquamation and barrier function .
Immune System Regulation
In the immune system, cholesterol sulfate inhibits T cell signaling during thymocyte development. The cholesterol sulfate/cholesterol ratio directly affects thymic selection for T cells, thereby participating in the shaping of the T cell receptor repertoire .
Neuroprotection
Cholesterol sulfate regulates brain metabolism and exerts neuroprotective effects by reducing oxidative stress, maintaining mitochondrial membrane stability, and increasing energy reserves .
Role in X-linked Ichthyosis
The deletion and mutation of the steroid sulfatase (STS) gene, which catalyzes the desulfurization of cholesterol sulfate, directly leads to the occurrence of X-linked ichthyosis .
Involvement in Alzheimer’s Disease
Cholesterol sulfate is involved in the development of Alzheimer’s disease by promoting the aggregation of amyloid β-protein (Aβ) .
Regulation of Gluconeogenesis
Cholesterol sulfate regulates gluconeogenesis by inhibiting the activation of hepatocyte nuclear factor 4α (HNF4α). Thus, cholesterol sulfate is expected to be a potential treatment for type 2 diabetes .
Role in Cancer Development
Cholesterol sulfate has abnormal expression in a variety of cancers, and can interact with matrix metalloproteinase-7 (MMP-7) to induce the aggregation and metastasis of cancer cells .
Stabilizing Role in Cell Membranes
Cholesterol sulfate is a component of cell membranes where it has a stabilizing role, protecting erythrocytes from osmotic lysis and regulating sperm capacitation .
These are just some of the unique applications of cholesterol sulfate in scientific research. The challenge now is to work out the molecular mechanisms whereby this interesting molecule carries out its various roles .
Mechanism of Action
Target of Action
Cholesterol sulfate’s primary targets include cell membranes , where it plays a stabilizing role . It is present in erythrocytes, where it protects them from osmotic lysis, and in sperm, where it regulates capacitation . It also targets platelet membranes , supporting platelet adhesion . Furthermore, it interacts with the Nuclear receptor ROR-alpha .
Mode of Action
Cholesterol sulfate can regulate the activity of serine proteases , which are involved in blood clotting, fibrinolysis, and epidermal cell adhesion . It also modulates the activity of selective protein kinase C isoforms and the specificity of phosphatidylinositol 3-kinase, thereby involving itself in signal transduction .
Biochemical Pathways
Cholesterol sulfate is involved in the biotransformation of molecules by sulfonation , a basic and pervasive metabolic pathway . It is also implicated in the intralysosomal transport and efflux of cholesterol, coordinated by NPC1 and NPC2 proteins .
Pharmacokinetics
Cholesterol sulfate is quantitatively the most important known sterol sulfate in human plasma . It has similar production and metabolic clearance rates to other sulfolipids, but arises from distinct sources and is metabolized by different pathways . It is cleared slowly from the circulation with metabolic clearance rates of 10–17 l/day .
Result of Action
Cholesterol sulfate functions in keratinocyte differentiation , inducing genes that encode for key components involved in the development of the barrier . It also regulates brain metabolism and exerts neuroprotective effects by reducing oxidative stress, maintaining mitochondrial membrane stability, and increasing energy reserves .
Action Environment
The action of cholesterol sulfate can be influenced by various environmental factors. For instance, its concentration in plasma can be significantly elevated in certain pathologic conditions, such as cirrhosis of the liver, hypercholesterolemia, and hypothyroidism .
Safety and Hazards
When handling cholesterol sulfate, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Future Directions
Research has shown that cholesterol sulfate plays a protective role in pancreatic β-cells by regulating β-cell mass and insulin secretion . This suggests that cholesterol sulfate might offer a physiological approach to preserve β-cells and protect against the development of diabetes mellitus . Another study found that surfaces containing cholesterol, such as the skin of some invertebrates, can repel other molecules, preventing the adsorption of proteins and bacteria . This could provide a blueprint for making engineered surfaces with minimal bioadhesion .
properties
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H46O4S/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(31-32(28,29)30)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21-25H,6-8,10-17H2,1-5H3,(H,28,29,30)/t19-,21+,22+,23-,24+,25+,26+,27-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHYOQNUELFTYRT-DPAQBDIFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OS(=O)(=O)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OS(=O)(=O)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H46O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401016822 | |
Record name | Cholesteryl sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401016822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Cholesterol sulfate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000653 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Cholesterol sulfate | |
CAS RN |
1256-86-6 | |
Record name | Cholesterol sulfate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1256-86-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cholesteryl sulfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001256866 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cholesterol sulfate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01990 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Cholesteryl sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401016822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CHOLESTERYL SULFATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KU576NT9O9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Cholesterol sulfate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000653 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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